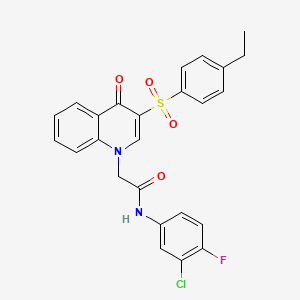

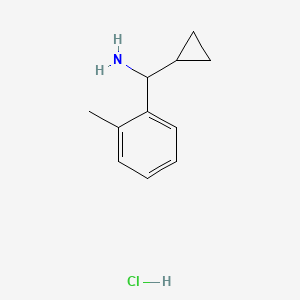

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

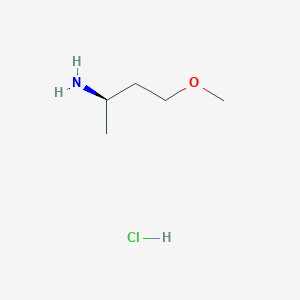

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClFN2O4S and its molecular weight is 498.95. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activities

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is part of a broader class of compounds with diverse biological activities. A study highlights the synthesis of novel sulfonamide derivatives, including those with similar structures, exhibiting significant in vitro anticancer activity against breast and colon cancer cell lines. The most potent compound showed better efficacy against breast cancer cells compared to the reference drug 5-fluorouracil, underlining the potential of such compounds in cancer therapy (Ghorab et al., 2015).

Chemical Properties and Reactions

The chemical properties and reactions of related compounds have been explored, revealing insights into the structural aspects and properties of salt and inclusion compounds derived from amide-containing isoquinoline derivatives. Such studies contribute to understanding the chemical behavior and potential applications of N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide in various fields, including materials science and pharmaceutical development (Karmakar et al., 2007).

Fluorination Techniques

Research on fluorination techniques, such as the fluorination of 2-chloro-3-formylquinolines, provides valuable insights into the synthesis of fluorinated compounds, including N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide. Fluorinated compounds are known for their enhanced biological activity and membrane permeability, making them attractive candidates for drug development (Kidwai et al., 1999).

Therapeutic Potential

Further exploration of related quinoline derivatives has shown therapeutic potential in various applications, including analgesic, anti-inflammatory, and antiviral activities. Such studies underscore the significance of N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide and its analogs in medicinal chemistry and drug design (Alagarsamy et al., 2015).

Mécanisme D'action

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release .

Mode of Action

N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This means that it enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of the receptor .

Biochemical Pathways

The activation of metabotropic glutamate receptor 4 (mGlu4) by N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide leads to a cascade of biochemical reactions. These reactions can modulate the release of various neurotransmitters, thereby affecting numerous neurological pathways .

Pharmacokinetics

The compound N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide’s action are primarily related to its modulation of the metabotropic glutamate receptor 4 (mGlu4). By enhancing the receptor’s response to glutamate, it can influence neuronal excitability and neurotransmitter release .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN2O4S/c1-2-16-7-10-18(11-8-16)34(32,33)23-14-29(22-6-4-3-5-19(22)25(23)31)15-24(30)28-17-9-12-21(27)20(26)13-17/h3-14H,2,15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNMAVGJDDPGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)

![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)